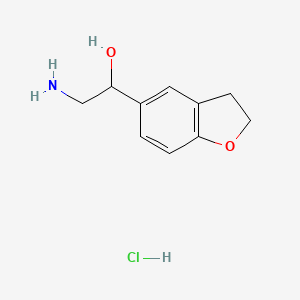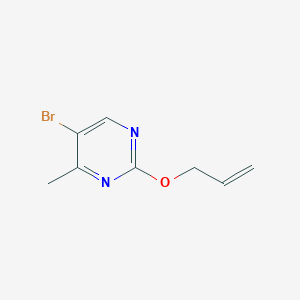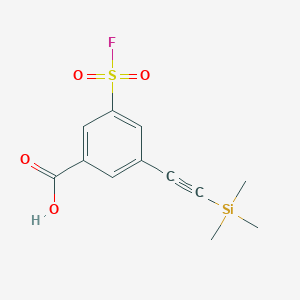
3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid
Vue d'ensemble
Description
“4-(Fluorosulfonyl)-3-((trimethylsilyl)ethynyl)benzoic acid” is a trifunctional building block used for chemical probe synthesis . It contains an aryl sulfonyl fluoride group, alkyne tag, and carboxylic acid synthetic handle .
Molecular Structure Analysis
The molecular structure of this compound includes an aryl sulfonyl fluoride group, an alkyne tag, and a carboxylic acid synthetic handle . The packing structures of derivatives with small (trialkylsilyl)ethynyl substituents, such as (trimethylsilyl)ethynyl (TMSE), were revealed to be the herringbone packing .Chemical Reactions Analysis
This compound is used for chemical probe synthesis . When appended to a ligand or pharmacophore through its acid linker, this building block allows for SuFEx-enabled, context-specific covalent modification of a biological target with potential for downstream applications via the alkyne tag .Physical And Chemical Properties Analysis
This compound is a powder or crystals that should be stored at -20°C . Its empirical formula is C12HFO4SSi .Applications De Recherche Scientifique
Electrophilic Sulfonation and Nucleophilic Substitution Reactions : Electrophilic sulfonation of fluorobenzenes, including derivatives of "3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid," has been utilized to produce various sulfonic acids. These acids are further modified through nucleophilic substitution reactions, demonstrating their utility in chemical synthesis (Sartori, Cremer, & Johannsen, 1983).
Anodic Behavior in Electrochemical Reactions : Studies on the anodic behavior of substituted benzoic acids, including those structurally related to "3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid," have been conducted. These acids are oxidized to cation radicals in fluorosulfuric acid, leading to further functionalization, highlighting their potential in electrochemical applications (Rudenko, Zarubin, Barsheva, & Pragst, 1983).
Synthesis of o-Quinodimethanes : The compound has been used in the synthesis of o-quinodimethanes, which are valuable intermediates in organic synthesis. These applications demonstrate the versatility of such compounds in creating complex molecular structures (Lenihan & Shechter, 1999).
Radioactive Labeling : The related compounds have been synthesized for use in radioactive labeling, which is crucial for tracking biological processes and drug development (Esch & Allison, 1978).
Electronic Influence in Chemical Reactivity : The trimethylsilyl group, a part of this compound, has been studied for its electron-donating character, influencing the reactivity of the carboxyl group in benzoic acid. This understanding aids in predicting and controlling chemical reactions involving these compounds (Roberts, McElhill, & Armstrong, 1949).
Protonation in Superacids : The derivatives of this compound have been studied for their behavior in superacids. Understanding their protonation in these environments contributes to our knowledge of acid-base chemistry and potential applications in catalysis and material science (Walspurger, Vasil’ev, Sommer, Pale, Savechenkov, & Rudenko, 2005).
Orientations Futures
Propriétés
IUPAC Name |
3-fluorosulfonyl-5-(2-trimethylsilylethynyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4SSi/c1-19(2,3)5-4-9-6-10(12(14)15)8-11(7-9)18(13,16)17/h6-8H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXMDAYMSVWYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC(=C1)S(=O)(=O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



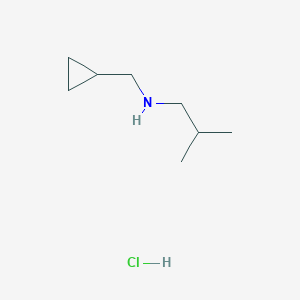
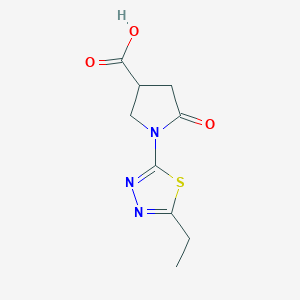
![4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450646.png)
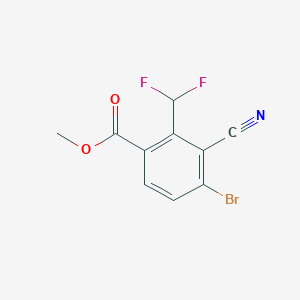
![2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1450648.png)
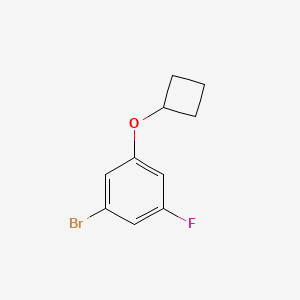
![(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate](/img/structure/B1450655.png)
![N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1450657.png)
![ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1450658.png)
![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B1450659.png)
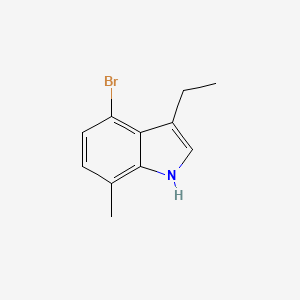
![Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1450662.png)
